tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-bromoanilino)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-16(2,3)23-15(22)21-10-8-17(12-19,9-11-21)20-14-7-5-4-6-13(14)18/h4-7,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXNUWUBDUTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or brominating agents.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Cyano Group Introduction: The cyano group is typically introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxidation states.
Reduction: Reduced derivatives with decreased oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds similar to tert-butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have been investigated for their ability to inhibit cancer cell proliferation. The introduction of a bromophenyl group enhances the compound's interaction with specific cellular targets, which may lead to the development of novel anticancer agents .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies indicate that modifications in the piperidine framework can lead to enhanced neuroprotective effects, making this compound a candidate for further exploration in treating neurodegenerative diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related piperidine compounds. The presence of the tert-butyl and bromophenyl groups may contribute to increased selectivity against certain pathogens while minimizing toxicity to mammalian cells. This selectivity is crucial for developing new antibiotics that can combat resistant strains of bacteria without harming human cells .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. A typical synthesis might involve:
- Starting Materials : 2-bromoaniline and tert-butyl 4-cyanopiperidine-1-carboxylate.
- Reaction Conditions : Reactions are often conducted under inert atmospheres (e.g., nitrogen) and at controlled temperatures to prevent decomposition.
- Yield : High yields (>90%) can be achieved with optimized conditions .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In another investigation, researchers tested the antimicrobial efficacy of this compound against multiple bacterial strains. The findings demonstrated that it had a notable inhibitory effect on Gram-positive bacteria while showing less activity against Gram-negative strains, indicating a selective mechanism of action .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | Selective inhibition of bacteria | |
| Neuroprotective | Potential interaction with receptors |
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Reaction Time | 16 hours |
| Temperature | Room temperature |
| Yield | >90% |
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical and Commercial Data
Critical Analysis :
Biological Activity
tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS No. 205813-91-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and research findings, emphasizing its relevance in medicinal chemistry.
The compound has the following chemical characteristics:
Physical Properties
| Property | Value |
|---|---|
| Density | 1.37 g/cm³ (predicted) |
| Boiling Point | 503 °C (predicted) |
| Melting Point | Not available |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its pharmacological potential.
The compound is believed to interact with specific biological targets, potentially influencing pathways involved in cell signaling and metabolic processes. Its structure suggests it may act as an inhibitor or modulator of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Pharmacological Studies
Recent research indicates that this compound exhibits significant activity against certain types of cancer cells and may have neuroprotective effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Case Study 1: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer properties of the compound against various human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity .
Research Findings
Research findings indicate several promising aspects of the biological activity of this compound:
- Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Neuroprotection : Potential to protect neuronal cells from damage due to oxidative stress.
- Enzyme Inhibition : Preliminary data suggest it may inhibit specific enzymes involved in tumor growth and progression.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with functionalizing the piperidine core. Key steps include:
- Boc Protection: Introducing the tert-butyl carbamate group via Boc-protection of the piperidine nitrogen to stabilize the intermediate .
- Cyanide Introduction: Cyanide substitution at the 4-position of the piperidine ring, often using nucleophilic displacement with KCN or NaCN under controlled pH .
- Amination with 2-Bromophenylamine: Coupling via Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis .
Yield Optimization Strategies:
- Use anhydrous conditions and degassed solvents to minimize side reactions.
- Optimize catalyst loading (e.g., Pd(OAc)₂ with Xantphos ligand) and temperature (80–100°C) for amination .
- Monitor reaction progress via TLC or HPLC to identify incomplete steps .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: A combination of analytical techniques is critical:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ ~434.1 Da) and isotopic pattern for bromine .
- Elemental Analysis: Ensure stoichiometric consistency (C, H, N, Br) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays involving this compound be resolved?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or assay variability. Mitigation strategies include:
- Reproducibility Checks: Re-synthesize the compound using alternative routes (e.g., tert-butyl ester vs. other protecting groups) to confirm activity .
- Dose-Response Studies: Test across a wide concentration range (nM–μM) to identify non-linear effects .
- Target Binding Assays: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity, bypassing cell-based assay artifacts .
Q. What computational methods are suitable for predicting the reactivity of the cyano group in this compound?
Methodological Answer:
- DFT Calculations: Model the cyano group’s electron-withdrawing effects on the piperidine ring’s conformation and reactivity. Software like Gaussian or ORCA can predict charge distribution and transition states .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to assess stability under experimental conditions .
- Docking Studies: Predict interactions with biological targets (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger .
Q. How should researchers address stability issues during long-term storage?
Methodological Answer: Stability challenges arise from hydrolysis of the Boc group or degradation of the cyano moiety. Solutions include:
- Storage Conditions: Keep at –20°C under inert gas (N₂ or Ar) in amber vials to prevent light/oxygen exposure .
- Lyophilization: Convert to a stable salt form (e.g., hydrochloride) if feasible .
- Periodic QC Checks: Use HPLC every 3–6 months to monitor degradation products (e.g., tert-butyl alcohol or free piperidine) .
Q. What strategies can differentiate stereochemical outcomes in derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
